molecular formula C18H30O B1209031 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one CAS No. 762-29-8

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one

Cat. No. B1209031
CAS RN: 762-29-8
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one and related compounds involves innovative approaches to constructing complex molecular frameworks. For instance, a notable synthesis involves the facile creation of dl-6,10,14-trimethylpentadecan-2-ol, a pheromone component of the rice moth, and 5,9,13-trimethyltetradecanoic acid, a marine sponge component, using hexahydrofarnesol as a common intermediate. This process highlights the versatility and creativity in synthesizing structurally complex and biologically significant compounds (Rane, Chadha, & Mamdapur, 1993).

Molecular Structure Analysis

The molecular structure of this compound exhibits intricate details, including chiral centers and potential for isomerism. Research into similar compounds underscores the significance of stereochemistry and molecular geometry in determining the physical and chemical properties of molecules. The detailed X-ray diffraction studies of tris(trimethylsilyl)-substituted group 14-element-centered anions, for example, provide insights into the molecular structure and bonding interactions within complex organic compounds (Nanjo, Nanjo, & Mochida, 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and utility in organic synthesis. One study demonstrates the aerobic and anaerobic metabolism of this compound by a denitrifying bacterium, highlighting its environmental relevance and the microbial pathways involved in its degradation. This research not only provides insights into the chemical reactivity of the compound but also its potential environmental impact and biodegradability (Rontani et al., 1997).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. Research into compounds with similar structures can shed light on the influence of molecular size, shape, and functional groups on these properties. For example, studies on the crystal structures of related compounds provide valuable data on molecular interactions and stability, which are essential for predicting the physical behavior of these compounds under various conditions (Craig, Paddon-Row, & Patney, 1986).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the applications and functional utility of this compound. Investigations into the reactivity patterns and mechanisms of reactions involving similar compounds offer insights into the chemical behavior of this compound. For instance, the study on the Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone showcases the potential of this compound in synthetic organic chemistry, illustrating its reactivity and versatility in forming complex molecular architectures (Lin et al., 2004).

Scientific Research Applications

Cholinesterase Inhibitory Activity

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, found in the brown alga Sargassum sagamianum, has been identified to exhibit moderate acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties make it a potential candidate for research in treating diseases like Alzheimer's, where cholinesterase inhibitors are used (Ryu et al., 2003).

Role in Male Orchid Bee Fragrances

This compound is a major component in the tibial fragrances of male orchid bees, Euglossa spp. Its presence and activity in these fragrances indicate a significant role in insect communication and behavior, offering insights into ecological interactions and species-specific communication mechanisms (Eltz et al., 2010).

Metabolism by Marine Bacteria

Marinobacter sp., a bacterium isolated from marine sediments, has been found to efficiently degrade this isoprenoid ketone under both aerobic and denitrifying conditions. This highlights its potential role in marine biogeochemical cycles and the microbial degradation processes in marine environments (Rontani et al., 1997).

Synthesis and Chemical Studies

Various studies have focused on the synthesis and chemical properties of this compound. This includes the exploration of synthetic routes and understanding its chemical behavior, which is crucial for its utilization in pharmaceuticals and organic chemistry (Rane et al., 1993).

Role in Butterfly Pheromone Biosynthesis

The compound is involved in the pheromone biosynthesis in butterflies like Pieris brassicae. Understanding its biosynthetic pathways can provide insights into insect biology and may have applications in ecological studies and pest management (Schulz et al., 2011).

Photodegradation in Marine Environments

This compound is a product of chlorophyll-a photodegradation in seawater. Its stability and presence in marine environments can help understand the photochemical processes and the fate of organic matter in oceans (Rontani et al., 1996).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Farnesylacetone, also known as 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one or 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, is a terpene ketone . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

Farnesylacetone has been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, thereby terminating nerve impulses.

Biochemical Pathways

Given its inhibitory activity against cholinesterase, it may impact pathways involving acetylcholine metabolism .

Result of Action

Its cholinesterase inhibitory activity suggests that it may affect nerve function by prolonging the action of acetylcholine .

properties

IUPAC Name

6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMRKDLVGQMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.895
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

762-29-8
Record name 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,10,14-trimethylpentadeca-5,9,13-trien-2-one
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Synthesis routes and methods I

Procedure details

The same procedure as that described in Example 25 was repeated except that 0.73 g of metallic magnesium, 80 ml of tetrahydrofuran, three droplets of ethylene dibromide, 7.4 g (0.03 mol) of geranyl chloride having a purity of 70%, 4.1 g (0.03 mol) of anhydrous zinc chloride, 0.2 g of CuI, 3 g (0.02 mol) of 3-chloromethylheptenone and 30 ml of tetrahydrofuran were used. Thus, 4.1 g of the objective compound was obtained as a colorless liquid (yield: 78.2%, purity: 98.8%).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
3-chloromethylheptenone
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
4.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight
Yield
78.2%

Synthesis routes and methods II

Procedure details

Nerolidol [compound (5) (manufactured by Takasago International Corporation] to be used as a starting material was subjected to Carroll reaction using acetoacetate in accordance with the method of W. Kimel et al. [J. Org. Chem., 23(2), pp. 153-157 (1958)] to give 6,10,14-trimethyl-5,9,13-pentadecatrien-2-one [compound (6)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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